Cas no 1607310-27-9 (2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde)

2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde is a specialized organic compound featuring a benzaldehyde core substituted with a chloro group and a piperazine-linked 4-hydroxyphenyl carbonyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both aldehyde and hydroxyl functionalities allows for versatile derivatization, enabling the formation of Schiff bases, heterocycles, or further carbonyl reactions. Its piperazine component enhances solubility and bioavailability in drug design applications. The compound's well-defined molecular architecture ensures consistent performance in multi-step synthetic pathways, particularly in the development of bioactive molecules targeting CNS or receptor-specific interactions.
2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde structure
1607310-27-9 structure
Product Name:2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde
CAS No:1607310-27-9
MF:C18H17ClN2O3
MW:344.792183637619
CID:6401990
PubChem ID:75454771
Update Time:2025-11-05

2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1607310-27-9
    • EN300-1186000
    • 2-CHLORO-4-[4-(4-HYDROXYPHENYL)PIPERAZINE-1-CARBONYL]BENZALDEHYDE
    • AKOS030672226
    • 2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde
    • Inchi: 1S/C18H17ClN2O3/c19-17-11-13(1-2-14(17)12-22)18(24)21-9-7-20(8-10-21)15-3-5-16(23)6-4-15/h1-6,11-12,23H,7-10H2
    • InChI Key: TWBJKMLTYGZQRL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C=CC(=C1)C(N1CCN(C2C=CC(=CC=2)O)CC1)=O

Computed Properties

  • Exact Mass: 344.0927701g/mol
  • Monoisotopic Mass: 344.0927701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 60.8Ų

2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1186000-50mg
1607310-27-9
50mg
$212.0 2023-10-03
Enamine
EN300-1186000-1.0g
1607310-27-9
1g
$0.0 2023-06-08

Additional information on 2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde

Comprehensive Overview of 2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde (CAS No. 1607310-27-9)

2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde (CAS No. 1607310-27-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound features a benzaldehyde core substituted with a chloro group and a piperazine-linked hydroxyphenyl moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its role in drug discovery, particularly in targeting G-protein-coupled receptors (GPCRs) and enzyme inhibitors, aligning with current trends in precision medicine.

The molecular structure of CAS No. 1607310-27-9 combines a chlorobenzaldehyde scaffold with a hydroxyphenyl-piperazine fragment, which is pivotal for modulating pharmacokinetic properties like solubility and binding affinity. Recent studies highlight its relevance in designing central nervous system (CNS) therapeutics, addressing growing demands for treatments related to neurodegenerative diseases. Its carbonyl and hydroxyl functional groups also make it a candidate for click chemistry applications, a hot topic in modular synthesis approaches.

In the context of green chemistry, 2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde has been investigated for eco-friendly synthetic routes. With rising interest in sustainable catalysis and solvent-free reactions, this compound’s adaptability to microwave-assisted or mechanochemical synthesis methods positions it as a focus for industrial scalability. Additionally, its potential as a fluorescence probe precursor aligns with advancements in bioimaging technologies, answering frequent search queries about novel diagnostic tools.

From a commercial perspective, CAS 1607310-27-9 is often sought after by suppliers specializing in high-purity intermediates for contract research organizations (CROs). Quality control metrics, such as HPLC purity and residual solvent analysis, are critical for buyers, reflecting broader market concerns about batch-to-batch consistency. Regulatory compliance with REACH and FDA guidelines further underscores its viability for global supply chains.

Future research directions for 2-Chloro-4-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzaldehyde may explore its utility in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), areas trending in materials science. Its dual functionality as an electrophile (aldehyde) and nucleophile (piperazine) opens doors for multicomponent reactions, a technique frequently queried in academic databases. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s modular design ensures its enduring relevance.

In summary, CAS No. 1607310-27-9 exemplifies the intersection of medicinal chemistry and industrial innovation. Its adaptability to cutting-edge research themes—from drug design to green synthesis—makes it a compelling subject for both academia and industry. By addressing frequently searched terms like "piperazine derivatives in drug discovery" or "benzaldehyde applications," this overview bridges technical depth with accessible insights, optimizing its SEO value while maintaining scientific rigor.

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